molecular formula C9H10O2 B036179 Phenyl propionate CAS No. 637-27-4

Phenyl propionate

Cat. No.: B036179
CAS No.: 637-27-4
M. Wt: 150.17 g/mol
InChI Key: DYUMLJSJISTVPV-UHFFFAOYSA-N
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Description

Phenyl propionate, also known as phenyl propanoate, is an organic compound with the chemical formula C9H10O2. It is an ester formed from propanoic acid and phenol. This compound is known for its pleasant, sweet, and floral scent, making it useful in various applications, including fragrances and flavorings.

Mechanism of Action

Target of Action

Phenyl propionate, also known as phenyl propanoate, is a simple phenylpropanoid . Phenylpropanoids are a diverse family of organic compounds that are biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway It’s worth noting that phenylpropanoids play a crucial role in plant growth and development, as well as plant-environment interactions .

Mode of Action

Phenylpropanoids, in general, have been shown to have multiple roles in plants, including serving as essential components of a number of structural polymers, providing protection from ultraviolet light, defending against herbivores and pathogens, and mediating plant-pollinator interactions as floral pigments and scent compounds .

Biochemical Pathways

Phenylpropanoids are biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway . Phenylalanine is first converted to cinnamic acid by the action of the enzyme phenylalanine ammonia-lyase (PAL). A series of enzymatic hydroxylations and methylations leads to coumaric acid, caffeic acid, ferulic acid, 5-hydroxyferulic acid, and sinapic acid . These compounds serve as the precursors for a wide range of secondary metabolites, including flavonoids, lignin, and other phenylpropanoids .

Result of Action

Phenylpropanoids, in general, are known to play a crucial role in plant growth, structural support, and response to environmental stimuli . They are also key mediators of plant interactions with other organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, phenylpropanoids play a crucial role in stress response upon variation of light and mineral shortage . They are also key mediators of plant interactions with other organisms . Therefore, changes in environmental conditions could potentially affect the biosynthesis and function of this compound.

Biochemical Analysis

Preparation Methods

Phenyl propionate can be synthesized through several methods. One common synthetic route involves the esterification of propanoic acid with phenol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial production methods often involve the reaction of phenol with propionyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. This method is efficient and yields high-purity this compound.

Chemical Reactions Analysis

Phenyl propionate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce phenol and propanoic acid.

    Reduction: this compound can be reduced to phenyl propanol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents, such as potassium permanganate, can oxidize this compound to produce phenyl propanoic acid.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Scientific Research Applications

Phenyl propionate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce the this compound moiety into various compounds.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore the potential therapeutic uses of this compound and its derivatives in treating various diseases.

    Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Comparison with Similar Compounds

Phenyl propionate is similar to other esters, such as phenyl acetate and phenyl butyrate. it is unique due to its specific chemical structure and properties. For example:

    Phenyl acetate: Has a shorter carbon chain and different scent profile.

    Phenyl butyrate: Has a longer carbon chain and different physical properties.

These differences make this compound suitable for specific applications where its unique properties are advantageous.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it valuable for various scientific and industrial purposes. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing ones.

Properties

IUPAC Name

phenyl propanoate
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InChI

InChI=1S/C9H10O2/c1-2-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
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InChI Key

DYUMLJSJISTVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC=C1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID7060916
Record name Propanoic acid, phenyl ester
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Molecular Weight

150.17 g/mol
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Physical Description

Melting point = 20 deg C; [ChemIDplus] Crystalline solid; [Pfaltz and Bauer MSDS]
Record name Phenyl propionate
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CAS No.

637-27-4
Record name Phenyl propionate
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Record name Phenyl propionate
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Record name Phenyl propionate
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Record name Propanoic acid, phenyl ester
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Record name Phenyl propionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of phenyl propionate in monitoring navel orangeworm infestations?

A1: this compound has emerged as a valuable tool for monitoring navel orangeworm (Amyelois transitella) infestations, particularly in agricultural settings. Research indicates that it acts as an attractant for both male and female navel orangeworm adults, making it a more effective alternative to traditional monitoring methods like almond meal baits [, ]. This is particularly crucial in areas where mating disruption techniques are employed, as these techniques can interfere with pheromone-based monitoring traps [, ].

Q2: How does the efficacy of this compound traps compare to pheromone traps in the presence of mating disruption?

A2: Studies demonstrate that while pheromone traps are rendered ineffective in areas treated with mating disruption, this compound traps remain effective [, ]. Interestingly, combining this compound with a pheromone lure in a single trap (PPO-combo lure) can synergistically enhance trap capture, even in the presence of mating disruption [].

Q3: Can optical sensors be used in conjunction with this compound for navel orangeworm monitoring?

A3: Preliminary research suggests that optical sensors, specifically pseudo-acoustic optical sensors, show promise as an alternative to traditional sticky traps when used with this compound []. While further research is needed to optimize sensor deployment and interpret the data, the initial findings suggest good correlation with sticky trap captures and align with known navel orangeworm behavior.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol.

Q5: How does the structure of this compound influence its reactivity?

A5: this compound is an ester, characterized by a carbonyl group (C=O) linked to an oxygen atom, which is further bonded to a phenyl group and an ethyl group. The presence of the ester bond influences its reactivity, making it susceptible to hydrolysis, particularly in the presence of enzymes like esterases and lipases. Studies have explored the impact of substituents on the phenyl ring on the reactivity of this compound derivatives in various reactions [, , ]. For instance, electron-withdrawing groups on the phenyl ring can increase the electrophilicity of the carbonyl carbon, potentially influencing its reactivity towards nucleophiles [].

Q6: Does this compound exhibit any notable biological activity?

A6: While this compound is primarily recognized for its attractant properties in insect monitoring, research suggests potential applications in other fields. One study explored the anti-diabetic activity of 2,4,6-Trihydroxy this compound, a derivative isolated from Triumfetta rotundifolia, in a rat model of streptozotocin-induced diabetes []. The findings indicated that this compound exhibited promising anti-diabetic effects, including improved blood glucose levels and lipid profiles.

Q7: Are there any known instances of this compound use in pharmaceutical formulations?

A7: While not directly used as a pharmaceutical active ingredient, this compound derivatives have been incorporated into pharmaceutical formulations. For example, testosterone this compound was investigated for its androgenic properties and potential use as a therapeutic agent []. Additionally, research explored the use of (S)-esmolol, a methyl-3-[4-(2-hydroxy-3-isopropylamino)propoxy] this compound hydrochloride, for mitigating venous irritation associated with certain cardiac disorder treatments [, ].

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